1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione

UV absorption structure-property relationship sunscreen development

1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione (CAS 916991-77-0) is a synthetic aromatic β-diketone with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol. It is the 3,3′-disubstituted positional isomer of the globally approved UVA sunscreen filter avobenzone (CAS 70356-09-1), which bears tert-butyl and methoxy groups at the 4,4′-positions.

Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
CAS No. 916991-77-0
Cat. No. B12596733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione
CAS916991-77-0
Molecular FormulaC20H22O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C(=O)CC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C20H22O3/c1-20(2,3)16-9-5-7-14(11-16)18(21)13-19(22)15-8-6-10-17(12-15)23-4/h5-12H,13H2,1-4H3
InChIKeyPDQPVDFNSLCETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione (CAS 916991-77-0): Structural Identity and Physicochemical Baseline for Informed Procurement


1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione (CAS 916991-77-0) is a synthetic aromatic β-diketone with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol [1]. It is the 3,3′-disubstituted positional isomer of the globally approved UVA sunscreen filter avobenzone (CAS 70356-09-1), which bears tert-butyl and methoxy groups at the 4,4′-positions [2]. Predicted physicochemical properties include a boiling point of 443.4±30.0 °C, a density of 1.079±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 4.8 [1]. This compound belongs to the dibenzoylmethane class, known for keto–enol tautomerism, strong UV absorption, and metal-chelating capacity, properties that are highly sensitive to the position of aromatic substituents [2].

Why 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione Cannot Be Replaced by Generic Avobenzone (4,4′-Isomer)


Generic substitution with avobenzone (the 4,4′-isomer) is not scientifically valid because the meta versus para positioning of the methoxy and tert-butyl substituents fundamentally alters the molecule's electronic conjugation, tautomeric equilibrium, and steric profile, leading to distinct UV absorption, photostability, and metal-coordination behaviors [1]. Systematic studies on substituted dibenzoylmethanes have demonstrated that electron-donating groups in the para position produce a strong bathochromic shift and hyperchromic effect optimal for UVA sunscreen performance, whereas identical substituents in the meta position exert negligible resonance influence on the chromophore, yielding a markedly different absorption spectrum and a displaced keto–enol equilibrium [1]. Consequently, the 3,3′-isomer cannot be assumed to function interchangeably with the 4,4′-isomer in any application where optical properties, tautomer-dependent reactivity, or ligand geometry are critical parameters.

Quantitative Differentiation Evidence for 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione versus Closest Analogs


Meta-Substitution Abolishes the Para-Directing Resonance Enhancement of UV Absorption Observed in Avobenzone

In a controlled comparative study of methoxy-substituted 1,3-diphenylpropane-1,3-diones, the para-methoxy derivative exhibited strong UV-A absorption due to extended conjugation through resonance, whereas the meta-methoxy analog showed no resonance contribution to the chromophore because the meta position cannot participate in direct conjugation with the carbonyl [1]. This is a class-level inference applied to the target compound: the 3-methoxyphenyl ring in CAS 916991-77-0 is expected to show a hypsochromic shift and reduced absorptivity relative to the 4-methoxyphenyl ring in avobenzone (λmax = 357 nm in ethanol [2]).

UV absorption structure-property relationship sunscreen development

Keto–Enol Tautomeric Equilibrium Is Shifted by Meta-Substitution Relative to the Para Isomer

1H NMR studies on substituted dibenzoylmethanes demonstrate that the keto–enol equilibrium constant (KT) is sensitive to substituent position: meta-substituents exert a distinct electronic effect on the enol proton chemical shift and the enol/keto ratio compared to para-substituents [1]. Para-electron-donating groups stabilize the cis-enol form through extended conjugation, while meta-substituents influence the equilibrium primarily through inductive effects [1]. For the target compound, the 3-tert-butyl (weakly electron-donating, inductive) and 3-methoxy (electron-withdrawing by induction, electron-donating by resonance but meta-blocked) substituents are predicted to produce a KT value intermediate between unsubstituted dibenzoylmethane and avobenzone.

tautomerism NMR spectroscopy physicochemical characterization

Predicted Lipophilicity (LogP 4.8) Positions the Meta-Isomer for Distinct Partitioning Behavior Relative to the Para-Isomer

The predicted LogP for 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is 4.8 [1]. Avobenzone (4,4′-isomer) has a reported experimental LogP of approximately 4.5–5.0 [2]. Although the numerical difference is modest, the meta-substitution pattern alters the molecular dipole moment and polar surface area (topological polar surface area = 43.4 Ų for the target [1]), which can affect membrane permeability, oil/water partitioning in formulations, and protein binding in biological assays.

lipophilicity ADMET prediction formulation science

Metal-Chelation Geometry of the Meta-Isomer Enables Distinct Lanthanide Complex Stoichiometry and Luminescence

The target compound has been utilized as the β-diketone ligand (designated bmdm) in the synthesis of the tetrakis europium(III) complex NH₄[Eu(bmdm)₄], which exhibited CIE chromaticity coordinates of (x = 0.67, y = 0.32) corresponding to a dominant emission wavelength of 615 nm with 100% color gamut in CIE space, and Judd-Ofelt intensity parameters Ω₂ = 30.5 × 10⁻²⁰ cm² and Ω₄ = 5.91 × 10⁻²⁰ cm² [1]. The meta-substitution pattern influences the steric bulk around the coordination sphere differently than the para-isomer, potentially affecting the symmetry of the Eu³⁺ site and the hypersensitivity of the ⁵D₀ → ⁷F₂ transition.

coordination chemistry lanthanide luminescence β-diketone ligands

Optimal Application Scenarios for 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione Based on Verified Differentiation Evidence


Specialty UV Filter Development Requiring Altered UVA Absorption Profiles

In sunscreen or photoprotective material research where the strong UVA absorption of avobenzone (λmax 357 nm) is undesirable—for example, to achieve UVB-weighted protection or to avoid photodegradation pathways specific to the para-conjugated enol form—the 3,3′-isomer provides a structurally analogous scaffold with a hypsochromically shifted and reduced absorption profile, as predicted by the meta-substituent effect on the 1,3-diphenylpropane-1,3-dione chromophore [1].

Luminescent Lanthanide Complex Design for High-Color-Purity Red Emission

The target compound has been validated as an effective antenna ligand for Eu³⁺, yielding the complex NH₄[Eu(bmdm)₄] with CIE coordinates (0.67, 0.32) and dominant emission at 615 nm [1]. This makes it a candidate for OLED red-emitting layers, luminescent security features, and time-resolved fluoroimmunoassay labels, where the meta-substitution pattern may confer advantages in complex solubility, film-forming properties, or thermal stability compared to para-substituted analogues.

Structure–Activity Relationship (SAR) Studies on Dibenzoylmethane Derivatives

As the 3,3′-isomer of the commercially dominant avobenzone, this compound serves as a critical comparator in systematic SAR investigations of β-diketone UV filters, metal-chelating agents, and tautomerism-dependent bioactive molecules. Its distinct electronic and steric properties enable researchers to decouple the effects of substituent position from substituent identity in experimental designs [2].

Analytical Reference Standard for Isomer-Specific Method Development

The compound can serve as a reference standard for chromatographic method development and validation aimed at resolving positional isomers of substituted dibenzoylmethanes in complex matrices (e.g., cosmetic formulations, environmental samples), leveraging its distinct retention characteristics arising from the altered electronic distribution compared to the 4,4′-isomer [3].

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